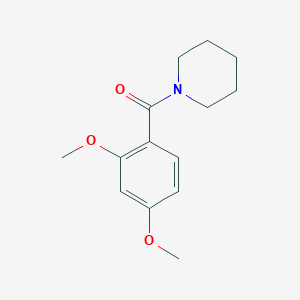

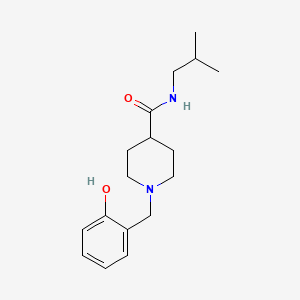

![molecular formula C12H13N5O2S B5833621 N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)

N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide and related derivatives involves several key steps, including acetylation, cyclization, and the formation of triazole rings. One method involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford corresponding acetamide derivatives (Panchal & Patel, 2011). Another approach includes the cycloaddition of sydnone derivatives with different reagents to yield triazole derivatives (Hunnur, Latthe, & Badami, 2005).

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide derivatives has been characterized using various spectroscopic techniques including IR, 1H NMR, and X-ray diffraction. The analysis provides insights into the compound's stereochemistry and the orientation of its functional groups. For instance, X-ray diffraction studies have helped in determining the dihedral angles between different rings in the molecule, highlighting intra- and intermolecular hydrogen bonds that stabilize the crystal structure (Xue et al., 2008).

Chemical Reactions and Properties

N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide participates in various chemical reactions, including cyclization, N-alkylation, and reactions with different reagents to yield novel derivatives with potential biological activities. These reactions are crucial for the synthesis of compounds with enhanced pharmacological properties. The flexibility of the triazole ring to undergo substitution reactions makes it a valuable scaffold in medicinal chemistry (Wang et al., 2010).

Physical Properties Analysis

The physical properties of N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide, such as melting point, solubility, and crystal structure, are critical for its application in drug formulation. Studies have shown that these properties can vary significantly with slight modifications in the molecule's structure, affecting its stability and bioavailability (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to form hydrogen bonds, dictate the compound's behavior in biological systems and its interaction with biomolecules. The presence of the triazole ring and the acetamide group in N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide contributes to its potential as a ligand in drug-receptor interactions, influencing its pharmacodynamics and pharmacokinetics (Sharma et al., 2018).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c1-7(18)8-2-4-9(5-3-8)14-10(19)6-20-12-15-11(13)16-17-12/h2-5H,6H2,1H3,(H,14,19)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZZMVUSYWFAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)

![1-[(4-methylphenyl)sulfonyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833577.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)

![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)

![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)

![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)

![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)